molecular formula C43H49KN4O9S2 B611069 Sulfo-Cyanine7 maleimide CAS No. 2183440-60-8

Sulfo-Cyanine7 maleimide

Cat. No.: B611069
CAS No.: 2183440-60-8
M. Wt: 869.1
InChI Key: DCHMQIBWFDNWAF-UHFFFAOYSA-M
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Description

Sulfo-Cyanine7 maleimide is a near-infrared (NIR) fluorescent dye designed for labeling thiol (-SH) groups in biomolecules such as proteins, antibodies, and peptides. Its structure combines a Cyanine7 (Cy7) fluorophore with a maleimide reactive group and sulfonic acid substituents, conferring water solubility and reduced aggregation in aqueous environments .

Preparation Methods

Precursor Preparation and Chemical Synthesis

The synthesis of Sulfo-Cyanine7 maleimide begins with the preparation of its cyanine dye backbone, followed by functionalization with a maleimide group.

Cyanine Backbone Formation

The core structure of Sulfo-Cyanine7 is derived from a heptamethine cyanine scaffold, which is synthesized via condensation reactions between heterocyclic aromatic compounds. A key intermediate, 2-chloro-1-formyl-3-hydroxymethylenecyclohexene, is reacted with indole derivatives under acidic conditions to form the cyanine chromophore . Sulfonate groups are introduced at this stage to enhance water solubility, typically through sulfonation using chlorosulfonic acid .

Table 1: Key Reaction Conditions for Cyanine Backbone Synthesis

ParameterValue/Range
Temperature60–80°C
Reaction Time4–6 hours
SolventAnhydrous DMF or DMSO
CatalystsTriethylamine (TEA)

Maleimide Functionalization

The maleimide group is introduced via nucleophilic substitution. The cyanine intermediate is treated with N-(2-aminoethyl)maleimide in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step requires strict pH control (6.5–7.0) to avoid hydrolysis of the maleimide ring .

Conjugation Protocol Optimization

Conjugation efficiency depends on reaction conditions, stoichiometry, and purification steps.

Thiol Reduction and Activation

Prior to labeling, target proteins or peptides are reduced to expose free thiol groups. Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) is used at a 10:1 molar excess to reduce disulfide bonds . Excess reductants are removed via dialysis or gel filtration to prevent competition during maleimide-thiol coupling .

Labeling Reaction

The dye-to-protein ratio critically impacts labeling efficiency. A 10–20:1 molar ratio of this compound to protein is standard . Reactions proceed in phosphate-buffered saline (PBS, pH 7.2–7.5) at 25°C for 30–60 minutes. Under these conditions, the maleimide group selectively reacts with cysteine residues, forming stable thioether bonds.

Table 2: Optimal Conjugation Parameters

ParameterRecommendation
pH7.0–7.5
Temperature25°C (room temp)
Incubation Time30–60 minutes
Molar Ratio (Dye:Protein)10:1 to 20:1

Purification and Characterization

Post-conjugation, unreacted dye and by-products are removed through sequential purification steps.

Dialysis and Gel Filtration

Dialysis against PBS (pH 7.4) using a 3.5 kDa molecular weight cutoff membrane effectively removes free dye . Alternatively, size-exclusion chromatography (SEC) with Sephadex G-25 resin achieves rapid separation .

Analytical Techniques

High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (5 μm, 4.6 × 150 mm) with a gradient of acetonitrile/water (0.1% TFA) confirm conjugate purity .
Mass Spectrometry (MALDI-TOF): Molecular weight analysis verifies successful labeling. For example, a 50 kDa protein labeled with this compound shows a mass increase of ~828 Da .

Industrial-Scale Production

Commercial manufacturing employs scalable synthetic routes with rigorous quality control.

Large-Sbatch Synthesis

Industrial reactors (100–1,000 L capacity) maintain precise temperature (±1°C) and pH control (±0.1) during cyanine backbone synthesis. Automated systems introduce sulfonate groups and maleimide functionalities in sequential steps .

Purification at Scale

Tangential flow filtration (TFF) replaces dialysis for bulk purification, reducing processing time by 70%. Final products undergo lyophilization to enhance stability, yielding >95% pure this compound .

Table 3: Comparison of Lab-Scale vs. Industrial Methods

ParameterLab-ScaleIndustrial-Scale
Reaction Volume10–100 mL100–1,000 L
Purification MethodDialysis/SECTangential Flow Filtration
Yield60–70%85–95%
Quality ControlHPLC, MALDI-TOFIn-line PAT systems

Challenges and Innovations

Maleimide Hydrolysis

The maleimide group is susceptible to hydrolysis at pH >8.0, forming non-reactive maleamic acid. Recent advances use stabilized maleimide derivatives (e.g., bromomaleimide) to mitigate this issue.

Solubility Optimization

Despite sulfonate groups, aggregation can occur at high concentrations. Co-solvents like DMSO (5–10% v/v) improve solubility during conjugation .

Chemical Reactions Analysis

Types of Reactions: Sulfo-Cyanine7 maleimide primarily undergoes conjugation reactions with thiol groups in proteins and peptides. This reaction is a Michael addition, where the maleimide group acts as an electrophile and reacts with the nucleophilic thiol group to form a stable thioether bond .

Common Reagents and Conditions:

    Reagents: Thiol-containing biomolecules (e.g., cysteine residues in proteins), tris-carboxyethylphosphine (TCEP) for reducing disulfide bonds, DMSO or DMF as solvents

    Conditions: pH 7-7.5, room temperature or 4°C, inert atmosphere to prevent oxidation

Major Products: The major product of the reaction is a thiol-conjugated this compound, which is a stable thioether-linked complex .

Scientific Research Applications

In Vivo Imaging

Sulfo-Cyanine7 maleimide is extensively used in in vivo imaging due to its near-infrared fluorescence capabilities, which allow for deeper tissue penetration and reduced autofluorescence interference. Studies have demonstrated its application in hybrid imaging agents, where it is conjugated with targeting vectors to visualize specific tissues or tumors.

  • Case Study: Hybrid Imaging Probes
    A study developed targeted hybrid imaging probes using this compound conjugated with chelators. The resulting agents showed high radiolabeling yields and excellent stability, making them suitable for dual-modality imaging in oncology .

Cancer Immunotherapy

The compound has been utilized in cancer immunotherapy through the development of tissue-adhering polymers that enhance drug delivery to tumor sites. In experiments, this compound was used to label therapeutic agents, allowing for real-time tracking of drug distribution within the body.

  • Case Study: Tissue-Adhering Polymers
    In a recent study, researchers employed this compound to label polymers designed for localized drug delivery in cancer treatment. The imaging results indicated effective accumulation of the labeled polymers at tumor sites, demonstrating potential for improved therapeutic outcomes .

Protein Interaction Studies

The selective conjugation of this compound to thiol-containing proteins enables researchers to study protein interactions and dynamics within cells. Its ability to provide clear fluorescence signals facilitates the observation of molecular processes in real-time.

  • Case Study: Protein Labeling
    A study focused on the efficiency of this compound in labeling proteins for flow cytometry applications. The results indicated high labeling efficiency and specificity, making it a valuable tool for analyzing protein interactions in various biological contexts.

Comparison with Other Dyes

This compound can be compared with other cyanine dyes based on their spectral properties and application suitability:

Dye NameAbsorption Maximum (nm)Emission Maximum (nm)Quantum Yield
This compound7507730.24
Sulfo-Cyanine5 Maleimide6466630.20
Sulfo-Cyanine9 Maleimide8008100.22

Mechanism of Action

The mechanism of action of Sulfo-Cyanine7 maleimide involves the specific reaction of the maleimide group with thiol groups in biomolecules. This reaction forms a stable thioether bond, allowing the fluorophore to be covalently attached to the target molecule. The near-infrared fluorescence of Sulfo-Cyanine7 enables efficient imaging and tracking of the labeled biomolecules .

Comparison with Similar Compounds

Key Properties:

  • Chemical Formula : C₄₃H₄₉KN₄O₉S₂ (potassium salt)
  • Molecular Weight : 869.10 g/mol
  • Absorption/Emission Maxima : 750/773 nm (NIR range)
  • Quantum Yield : 0.30
  • Solubility: High in water, DMSO, and DMF; low in non-polar solvents
  • Storage : Stable at -20°C for 24 months; sensitive to light and moisture .

Sulfo-Cyanine7 maleimide belongs to the cyanine dye family, which includes derivatives with varying emission wavelengths, solubility, and reactive groups. Below is a detailed comparison with structural analogs and functional equivalents.

Structural Analogs in the Cyanine Family

Compound Reactive Group Sulfonation λexem (nm) Quantum Yield Solubility Price (10 mg)
This compound Maleimide Yes (1–2 groups) 750/773 0.30 High (aqueous) ¥2,850
Cy7 maleimide Maleimide No 740/770 ~0.25 (estimated) Low (requires DMF/DMSO) ¥2,050
diSulfo-Cy7 maleimide Maleimide Yes (2 groups) 755/775 N/A Very high (aqueous) Custom
Sulfo-Cy5 maleimide Maleimide Yes 650/670 ~0.28 High (aqueous) ¥2,850

Key Observations :

  • Sulfonation: Sulfo-Cyanine7 and diSulfo-Cy7 exhibit superior water solubility compared to non-sulfonated Cy7 maleimide, reducing aggregation and improving fluorescence efficiency in biological media .
  • Emission Wavelength : Sulfo-Cyanine7’s 773 nm emission is optimal for minimizing tissue autofluorescence, whereas Sulfo-Cy5 (670 nm) suits red fluorescence imaging .
  • Cost: Sulfonated dyes are ~40% more expensive than non-sulfonated versions due to added synthetic steps .

Functional Equivalents with Different Reactive Groups

Maleimide-based dyes are compared below with NHS ester-activated cyanine dyes for amine targeting:

Compound Reactive Group Target Applications
This compound Maleimide Thiols Protein tracking, in vivo imaging
Sulfo-Cyanine7 NHS ester NHS ester Amines Antibody labeling, surface conjugation
Sulfo-Cy3 maleimide Maleimide Thiols Short-wavelength imaging (550/570 nm)

Key Observations :

  • Specificity : Maleimide derivatives target cysteine residues, while NHS esters label lysine amines, enabling orthogonal labeling strategies .
  • Imaging Depth : Sulfo-Cyanine7’s NIR emission outperforms Cy3 (visible range) in deep-tissue studies .

Research Findings and Performance Metrics

Photostability and Quantum Yield

This compound demonstrates a quantum yield of 0.30, higher than non-sulfonated Cy7 maleimide (~0.25) due to reduced π-π stacking from sulfonic groups . Its photostability exceeds ICG (indocyanine green), a common NIR dye, making it suitable for longitudinal imaging .

Bioactivity Comparisons

  • Microtubule Stabilization : Maleimide groups in compounds like SPC-160002 () enhance tubulin binding via Michael addition, but this property is distinct from Sulfo-Cyanine7’s role as a fluorescent tag .
  • Enzyme Inhibition: Non-fluorescent maleimide derivatives (e.g., N-(4-benzoylphenyl)maleimide) show kinase inhibition, highlighting the versatility of maleimide chemistry beyond imaging .

Commercial Availability

This compound is widely available from suppliers like Stargraydye and Xi’an New Research Bio (purity >95%), with bulk pricing (100 mg) reaching ¥14,527 . Non-sulfonated Cy7 maleimide is cheaper but less versatile in aqueous applications .

Q & A

Basic Research Questions

Q. How does Sulfo-Cyanine7 maleimide selectively conjugate to biomolecules like proteins or antibodies?

this compound reacts specifically with free thiol (-SH) groups under mild aqueous conditions (pH 6.5–7.5). The maleimide group forms a stable thioether bond with cysteine residues, while the sulfonate groups enhance water solubility, reducing aggregation in biological systems. For conjugation, incubate the dye with the target protein at a 5–10:1 molar ratio (dye:protein) in a non-reducing buffer (e.g., PBS) for 1–2 hours at 4°C. Excess dye is removed via size-exclusion chromatography or dialysis .

Q. What distinguishes this compound from non-sulfonated Cy7 maleimide derivatives?

The sulfonate groups in this compound confer water solubility, eliminating the need for organic solvents during conjugation. This minimizes protein denaturation and improves biocompatibility for in vivo imaging. Non-sulfonated variants require DMSO or similar solvents, which may compromise biological activity. The sulfonated form is ideal for labeling hydrophilic biomolecules or applications requiring minimal solvent interference .

Q. What are the optimal storage conditions for this compound to preserve reactivity?

Store the dye as a lyophilized powder at –20°C in the dark. Reconstitute in anhydrous DMSO or pH 7.0 buffer immediately before use. Avoid freeze-thaw cycles and prolonged exposure to light, as Cy7 derivatives are prone to photobleaching. Purity (>95%) should be confirmed via HPLC before critical experiments .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency when labeling low-abundance thiol-containing targets?

For targets with limited free thiols:

  • Pre-reduce disulfide bonds : Use tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) to liberate cysteine residues.
  • Enhance accessibility : Include chaotropic agents (e.g., urea) or adjust buffer ionic strength to expose buried thiols.
  • Quantify labeling : Use Ellman’s assay to measure free thiols pre- and post-conjugation. Excess dye-to-protein ratios (>20:1) may improve labeling but risk aggregation; validate via fluorescence correlation spectroscopy (FCS) .

Q. What analytical methods confirm successful conjugation and quantify labeling efficiency?

  • Mass spectrometry (MS) : Detect shifts in molecular weight corresponding to dye attachment.
  • Fluorescence intensity correlation with protein concentration : Use a calibration curve to estimate dye-to-protein ratio.
  • HPLC-SEC : Separate conjugated vs. unconjugated protein and measure peak area ratios.
  • Absorbance spectroscopy : Calculate dye incorporation using the Cy7 molar extinction coefficient (~250,000 M⁻¹cm⁻¹ at 747 nm) .

Q. How do researchers address instability of thiosuccinimide linkages in this compound conjugates?

Thiosuccinimide bonds may hydrolyze or undergo retro-Michael reactions in vivo. To improve stability:

  • Use next-generation maleimides (e.g., bromomaleimide) that form hydrolytically stable conjugates.
  • Re-bridging strategies : Employ dibromomaleimide to crosslink two cysteine residues, enhancing bond robustness.
  • Post-conjugation stabilization : Incubate conjugates at pH 3.0–4.0 to hydrolyze unreacted maleimide groups, reducing off-target reactivity .

Q. What experimental controls are critical for minimizing artifacts in near-infrared (NIR) imaging studies?

  • Unconjugated dye control : Assess non-specific binding or residual fluorescence after purification.
  • Thiol-blocking control : Pre-treat samples with N-ethylmaleimide (NEM) to confirm labeling specificity.
  • Autofluorescence correction : Use wild-type tissues or unlabeled samples to subtract background signals.
  • Phantom calibration : Include reference dyes with known quantum yields to standardize imaging settings .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers resolve discrepancies in fluorescence signal intensity between in vitro and in vivo studies?

Signal attenuation in vivo often arises from tissue scattering, absorption by hemoglobin/water, or dye quenching. Mitigate by:

  • Normalizing signals to internal reference probes.
  • Validating ex vivo : Compare in vivo imaging data with post-mortem fluorescence measurements of excised tissues.
  • Using time-domain imaging : Resolve depth-dependent signal decay in heterogeneous tissues .

Q. What statistical approaches are appropriate for analyzing dose-dependent labeling efficiency?

  • Non-linear regression : Fit data to a Hill equation to model saturation kinetics.
  • ANOVA with Tukey’s post-hoc test : Compare labeling efficiency across multiple experimental groups (e.g., varying pH or temperature).
  • Error propagation analysis : Account for uncertainties in dye concentration, protein quantification, and instrument calibration .

Q. Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility when publishing this compound-based studies?

  • Detailed protocols : Specify dye lot numbers, storage conditions, and purification methods (e.g., dialysis membrane MWCO).
  • Raw data deposition : Share fluorescence spectra, HPLC chromatograms, and MS datasets in supplementary materials.
  • Negative results : Report failed conjugation attempts or quenching phenomena to guide troubleshooting .

Properties

CAS No.

2183440-60-8

Molecular Formula

C43H49KN4O9S2

Molecular Weight

869.1

IUPAC Name

1-[2-(6-{2-[(E)-2-[(E)-3-{(E)-2-[1-Methyl-3,3-dimethyl-5-(oxysulfonyl)-2-indolinylidene]ethylidene}-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-5-(oxysulfonyl)-3H-indol-1-yl}hexanoylamino)ethyl]-1H-pyrrole-2,5-dione, potassium salt

InChI

InChI=1S/C43H50N4O9S2.K/c1-42(2)33-27-31(57(51,52)53)15-17-35(33)45(5)37(42)19-13-29-10-9-11-30(26-29)14-20-38-43(3,4)34-28-32(58(54,55)56)16-18-36(34)46(38)24-8-6-7-12-39(48)44-23-25-47-40(49)21-22-41(47)50;/h13-22,26-28H,6-12,23-25H2,1-5H3,(H2-,44,48,51,52,53,54,55,56);/q;+1/p-1

InChI Key

DCHMQIBWFDNWAF-UHFFFAOYSA-M

SMILES

CN1C2=CC=C(S(=O)(O[K])=O)C=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCCN5C(C=CC5=O)=O)=O)C6=CC=C(S(=O)([O-])=O)C=C6C4(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sulfo-Cyanine7 maleimide

Origin of Product

United States

Retrosynthesis Analysis

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